molecular formula C12H18KNO4 B13391804 potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B13391804
M. Wt: 279.37 g/mol
InChI Key: GEBJJTWUKLHQEH-UHFFFAOYSA-M
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Description

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[24]heptane-6-carboxylate is a spirocyclic compound with a unique structure that has garnered significant attention in the field of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate typically involves the reaction of 5-azaspiro[2.4]heptane-6-carboxylic acid with 2-methylpropan-2-yl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, including antibacterial activity and inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of the 2-methylpropan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18KNO4

Molecular Weight

279.37 g/mol

IUPAC Name

potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

GEBJJTWUKLHQEH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+]

Origin of Product

United States

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